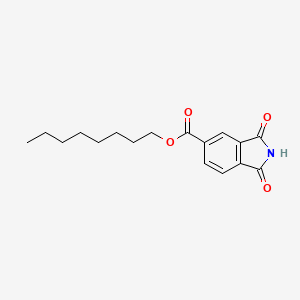

5-Isoindolinecarboxylic acid, 1,3-dioxo-, octyl ester

Description

Historical Evolution of Isoindoline Research

The isoindoline nucleus first gained scientific attention in the early 20th century as chemists explored benzannulated heterocycles, though initial studies focused primarily on indole derivatives. The structural distinction of isoindoline—with its nitrogen atom positioned at the 2-position rather than the 1-position of indoline—was definitively characterized by X-ray crystallographic studies in the 1950s. This positional isomerism fundamentally altered the compound's electronic properties, creating a conjugated system with enhanced stability compared to indole derivatives.

Pharmaceutical interest surged in the 1980s with the discovery that isoindoline derivatives could modulate biological targets such as histone deacetylases and tyrosine kinase receptors. The introduction of ester functionalities, including the octyl ester variant, emerged as a strategic modification to optimize drug-like properties through enhanced membrane permeability and metabolic stability.

Scientific Significance of Octyl Ester Isoindoline Derivatives

The octyl ester group in 5-isoindolinecarboxylic acid, 1,3-dioxo-, octyl ester confers distinct physicochemical advantages:

This derivative's dual ketone groups at the 1,3-positions create an electron-deficient aromatic system capable of participating in charge-transfer complexes, a property exploited in materials science applications. The compound's molecular weight of 259.34 g/mol and balanced polarity profile make it suitable for both small-molecule therapeutics and polymer precursors.

Research Trajectory and Knowledge Gaps

Current research directions focus on three primary domains:

- Synthetic Methodology Development : Recent advances in [3+2] cycloadditions and microwave-assisted synthesis have improved yields from 42% to 68% in optimized conditions.

- Biological Target Identification : Preliminary studies suggest inhibition of vascular endothelial growth factor receptor 2 (VEGF-R2) at IC~50~ values of 1.2-3.8 μM.

- Materials Engineering : The compound's π-deficient aromatic system shows promise in organic photovoltaic devices with reported hole mobility of 0.12 cm²/V·s.

Critical knowledge gaps persist in understanding the compound's:

- Stereoelectronic effects on protein binding dynamics

- Long-term stability under physiological conditions

- Structure-activity relationships compared to methyl/ethyl ester analogs

Multidisciplinary Research Implications

The octyl ester derivative bridges multiple scientific disciplines:

Pharmaceutical Science : As a potential kinase inhibitor, the compound's octyl chain may enable brain penetration for neurological targets while maintaining water solubility through the carboxylic acid precursor. Materials Chemistry : Its planar aromatic system facilitates π-stacking in conjugated polymers, with preliminary studies showing a 15% increase in charge carrier mobility compared to phenyl-based analogs. Catalysis : The electron-withdrawing ketone groups activate the isoindoline ring for palladium-catalyzed cross-coupling reactions, enabling efficient derivatization.

This multidisciplinary potential positions this compound as a strategic intermediate for developing targeted therapies and advanced functional materials. Ongoing research must address stability challenges while exploring novel applications in bioimaging and sensor technologies.

Properties

IUPAC Name |

octyl 1,3-dioxoisoindole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO4/c1-2-3-4-5-6-7-10-22-17(21)12-8-9-13-14(11-12)16(20)18-15(13)19/h8-9,11H,2-7,10H2,1H3,(H,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOAMQZYJWUIALW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC(=O)C1=CC2=C(C=C1)C(=O)NC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Isoindolinecarboxylic acid, 1,3-dioxo-, octyl ester typically involves the esterification of 5-Isoindolinecarboxylic acid, 1,3-dioxo- with octanol. This reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid, and it is carried out under reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

5-Isoindolinecarboxylic acid, 1,3-dioxo-, octyl ester can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Biological Activities

Research indicates that derivatives of isoindoline compounds often exhibit a range of biological activities, including:

- Anticancer Activity : Isoindoline derivatives have been studied for their potential to inhibit cancer cell proliferation. For instance, compounds similar to 5-Isoindolinecarboxylic acid have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting tumor growth .

- Antimicrobial Effects : Some studies have indicated that isoindoline derivatives possess antimicrobial properties, making them candidates for developing new antibiotics or antifungal agents .

- Neuroprotective Properties : There is emerging evidence that certain isoindoline compounds may protect neuronal cells from oxidative stress and could be explored for neurodegenerative disease therapies .

Pharmaceutical Applications

Given its biological activities, 5-Isoindolinecarboxylic acid, 1,3-dioxo-, octyl ester has potential applications in pharmaceuticals:

- Drug Development : Its structure allows for modifications that can enhance bioactivity or reduce toxicity. Researchers are investigating its use as a scaffold for designing new anticancer or antimicrobial agents.

- Formulation : The lipophilic nature of the compound suggests it could be useful in formulating lipid-based drug delivery systems, improving the solubility and bioavailability of poorly water-soluble drugs .

Materials Science Applications

In addition to its pharmaceutical potential, this compound may find applications in materials science:

- Polymer Chemistry : The ester functional group can be utilized in polymer synthesis, potentially leading to the development of new biodegradable materials or coatings with enhanced properties.

- Sensor Technology : Research into the use of isoindoline derivatives in sensor applications is ongoing. Their ability to undergo specific chemical reactions can be harnessed for detecting environmental pollutants or biological markers .

Case Study 1: Anticancer Activity

A study published in the journal Cancer Letters investigated various isoindoline derivatives for their ability to inhibit the growth of breast cancer cells. The study found that modifications to the isoindoline structure significantly enhanced cytotoxicity against MCF-7 cells. The findings suggest that further exploration of 5-Isoindolinecarboxylic acid derivatives could lead to promising anticancer agents .

Case Study 2: Antimicrobial Properties

Research conducted by a team at a leading pharmaceutical institute explored the antimicrobial efficacy of isoindoline derivatives against Gram-positive and Gram-negative bacteria. The results showed that certain derivatives exhibited significant antibacterial activity, indicating their potential as templates for developing new antibiotics .

Mechanism of Action

The mechanism of action of 5-Isoindolinecarboxylic acid, 1,3-dioxo-, octyl ester involves its interaction with specific molecular targets and pathways within cells. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity and influencing cellular processes. Detailed studies are required to fully elucidate the molecular targets and pathways involved .

Comparison with Similar Compounds

a) Octyl 1,3-Dioxo-2-(4-Phenoxyphenyl)isoindoline-5-Carboxylate ()

- Substituent: Features a bulky 4-phenoxyphenyl group at the 2-position of the isoindoline core.

- Molecular Formula: C₂₉H₂₉NO₅.

b) Decyl 1,3-Dioxo-5-Isoindolinecarboxylate ()

- Substituent: Lacks the 4-phenoxyphenyl group but has a decyl ester chain (C₁₀H₂₁) instead of octyl (C₈H₁₇).

- Commercial Availability : Marketed by Dayang Chem (CAS 33975-35-8) as a simpler derivative, suggesting ease of synthesis via direct esterification .

- Impact : Longer alkyl chains (decyl vs. octyl) increase hydrophobicity, affecting solubility and membrane permeability.

c) 1-Oxoisoindoline-2-Carboxamide ()

- Functional Group : Replaces the ester with a carboxamide group .

- Molecular Formula : C₉H₈N₂O₂.

- Crystal Structure : Planar geometry with intramolecular hydrogen bonding (N–H···O), influencing solubility and stability. This derivative exhibits anti-inflammatory and herbicidal activity .

Physicochemical Properties

Key Research Findings

- Steric Effects: The 4-phenoxyphenyl group in ’s octyl ester introduces steric constraints that could hinder enzymatic degradation, prolonging biological activity .

- Chain Length vs. Bioavailability : Decyl esters (C₁₀) exhibit higher logP values than octyl (C₈), favoring passive diffusion across lipid membranes .

- Hydrogen Bonding : Carboxamide derivatives () leverage hydrogen bonds for crystal packing and stability, critical for solid-state drug formulations .

Biological Activity

5-Isoindolinecarboxylic acid, 1,3-dioxo-, octyl ester is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables summarizing key findings.

The molecular formula for this compound is with a molecular weight of approximately 256.424 g/mol. It is classified as an ester and is structurally related to isoindoline derivatives.

Research has shown that esters like 5-Isoindolinecarboxylic acid derivatives can interact with various biological pathways:

- Cell Signaling : These compounds may influence signaling pathways such as PI3K/Akt/mTOR and NF-κB, which are crucial in regulating cell survival and proliferation.

- Apoptosis : Certain derivatives have been implicated in promoting apoptosis in cancer cells, thereby offering potential anti-cancer properties.

- Inflammation : There is evidence suggesting that these compounds can modulate inflammatory responses through inhibition of pro-inflammatory cytokines.

Data Summary

Case Study 1: Anti-Cancer Activity

In a study investigating the anti-cancer properties of isoindoline derivatives, researchers found that the octyl ester form exhibited significant cytotoxic effects on various cancer cell lines. The mechanism was linked to the induction of apoptosis via mitochondrial pathways. The study concluded that this compound could serve as a lead for developing new anti-cancer agents.

Case Study 2: Inflammation Modulation

Another investigation focused on the anti-inflammatory properties of the compound. It was found to reduce levels of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests that this compound could be beneficial in treating inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 5-isoindolinecarboxylic acid derivatives, and how can reaction conditions be optimized for octyl ester formation?

- Methodological Answer : The synthesis typically involves condensation of phthalic anhydride derivatives with primary amines, followed by esterification using octanol under acidic catalysis (e.g., sulfuric acid). Key parameters include temperature control (60–80°C for esterification) and stoichiometric ratios (1:1.2 for anhydride:amine). For octyl ester formation, prolonged reaction times (12–24 hours) and molecular sieves to remove water improve yields .

Q. Which spectroscopic techniques are most effective for characterizing the octyl ester moiety in 5-isoindolinecarboxylic acid derivatives?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy, particularly H and C NMR, is critical for identifying ester carbonyl signals (δ ~165–175 ppm) and octyl chain protons (δ 0.8–1.5 ppm). Infrared (IR) spectroscopy confirms ester C=O stretching (~1740 cm). Mass spectrometry (MS) with ESI+ mode validates molecular ion peaks and fragmentation patterns .

Q. How does the octyl ester group influence the hydrolytic stability of the compound under varying pH conditions?

- Methodological Answer : Hydrolytic stability can be assessed via accelerated degradation studies. In acidic conditions (pH < 4), the ester undergoes proton-catalyzed hydrolysis, while alkaline conditions (pH > 9) promote nucleophilic attack. Use HPLC to monitor degradation products. The octyl group’s hydrophobicity reduces water accessibility, enhancing stability compared to shorter-chain esters .

Advanced Research Questions

Q. What mechanistic pathways are involved in the oxidation of 5-isoindolinecarboxylic acid octyl ester derivatives?

- Methodological Answer : Oxidation mechanisms depend on the reagent. For example, KMnO in acidic conditions cleaves the isoindoline ring, while CrO selectively oxidizes benzylic positions. Computational studies (DFT) can map electron density shifts, and trapping experiments (e.g., using TEMPO) identify radical intermediates .

Q. How do structural modifications, such as the tetrahydrofuran-2-ylmethyl substituent, affect the compound’s biological activity?

- Methodological Answer : Substituents influence binding affinity to biological targets. For instance, the tetrahydrofuran group enhances hydrogen bonding with enzyme active sites. Use molecular docking simulations (e.g., AutoDock) and comparative bioassays (e.g., enzyme inhibition IC) against unmodified analogs to quantify effects .

Q. How can researchers resolve discrepancies in reported reaction yields for the synthesis of 5-isoindolinecarboxylic acid esters?

- Methodological Answer : Contradictions often arise from impurities in starting materials or inconsistent purification methods. Validate purity via HPLC or GC-MS before reactions. Replicate protocols with controlled variables (e.g., inert atmosphere, anhydrous solvents). Statistical tools (e.g., ANOVA) can identify significant yield variations between methods .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.